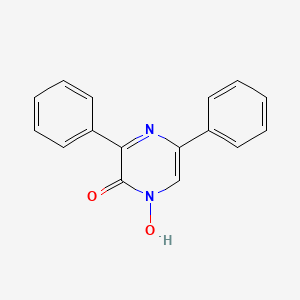

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

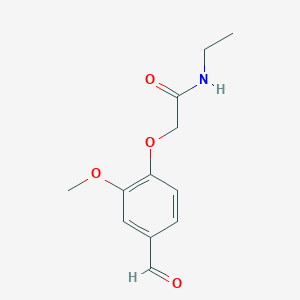

“1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is also known as “1-hydroxy-3,5-diphenyl-pyrazol-4-ol” with a CAS number of 17953-00-3 . Its molecular weight is 252.26800 .

Molecular Structure Analysis

The molecular structure of “1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is not available in the sources I found .Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Applications

- Synthesis and Antiviral Activity : The synthesis of pyrazinone derivatives has been explored for antiviral activities against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

- Antibacterial and Antioxidant Activities : Pyrazole derivatives are studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria and their moderate antioxidant activities through DPPH scavenging assays (Golea Lynda, 2021).

Chemical Synthesis and Catalysis

- Highly Regioselective Synthesis : The regioselective synthesis of pyrazole derivatives through 1,3-dipolar cycloaddition reactions showcases their utility in creating structurally diverse compounds (Alizadeh et al., 2015).

- Efficient Catalysis in Phosphate Ester Cleavage : Dizinc(II) complexes based on the pyrazolate ligands have been synthesized and investigated as functional models for phosphoesterases, underlining the role of pyrazinone derivatives in mimicking enzymatic activity (Penkova et al., 2009).

Photophysical Properties

- Solvatofluorochromic Ratiometric Polarity Probes : Novel pyrazoline derivatives containing 3-hydroxychromone units have been synthesized and examined for their high solvatofluorochromism, paving the way for their application in analytical chemistry and biophysics as effective ratiometric polarity probes (Svechkarev et al., 2008).

Herbicidal Activity

- Herbicidal Activity of Pyrazole Benzophenone Derivatives : The design and synthesis of 1-acyl-3-phenyl-pyrazol benzophenones for targeting 4-hydroxyphenylpyruvate dioxygenase, a promising target for herbicide discovery, demonstrate the agricultural applications of these compounds (Fu et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-hydroxy-3,5-diphenylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNFNVHMLTOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)

![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)

![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)